3-(1-Phenylethoxy)propan-1-amine
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Overview
Description
3-(1-Phenylethoxy)propan-1-amine is an organic compound with the molecular formula C11H17NO and a molecular weight of 179.26 g/mol . This compound is characterized by the presence of a phenylethoxy group attached to a propan-1-amine backbone. It is commonly used in biochemical research, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Phenylethoxy)propan-1-amine typically involves the reaction of 1-phenylethanol with 3-chloropropan-1-amine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 1-phenylethanol is replaced by the amine group of 3-chloropropan-1-amine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(1-Phenylethoxy)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The phenylethoxy group can be reduced to form the corresponding phenylethylamine.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Imine or nitrile derivatives.
Reduction: Phenylethylamine derivatives.
Substitution: Various substituted amine derivatives.
Scientific Research Applications
3-(1-Phenylethoxy)propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 3-(1-Phenylethoxy)propan-1-amine is not well-documented. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects. The phenylethoxy group may play a role in modulating the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-(2-Phenylethoxy)propan-1-amine: Similar in structure but with a different position of the phenylethoxy group.
3-Phenylpropylamine: Lacks the ethoxy group, resulting in different chemical properties and reactivity.
Uniqueness
3-(1-Phenylethoxy)propan-1-amine is unique due to the presence of the phenylethoxy group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it valuable in various research applications .
Properties
IUPAC Name |
3-(1-phenylethoxy)propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-10(13-9-5-8-12)11-6-3-2-4-7-11/h2-4,6-7,10H,5,8-9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTIIDZXBKULXCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)OCCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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